molecular formula C16H20ClNO B2358121 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1955554-76-3

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2358121
CAS No.: 1955554-76-3
M. Wt: 277.79
InChI Key: MPKJZFGSYHCPKC-UHFFFAOYSA-N
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Description

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride is a substituted phenethylamine derivative characterized by a para-substituted phenylethoxy group (-OCH₂CH₂Ph) on the phenyl ring and an ethanamine moiety attached to the same aromatic core. As a hydrochloride salt, it exhibits enhanced solubility and stability compared to its free base form.

Properties

IUPAC Name

1-[4-(1-phenylethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO.ClH/c1-12(17)14-8-10-16(11-9-14)18-13(2)15-6-4-3-5-7-15;/h3-13H,17H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKJZFGSYHCPKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(C)C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Condensation and Reductive Alkylation

The synthesis of structurally analogous compounds, such as N-(1-phenylethyl)-N'-phenyl-1,4-phenylenediamine, provides foundational insights. In one approach, 4-aminodiphenylamine undergoes acid-catalyzed condensation with acetophenone in the presence of toluene as a solvent and water scavenger. The reaction proceeds via the formation of an imine intermediate (N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine), which is subsequently hydrogenated using Raney nickel under hydrogen gas to yield the secondary amine.

Adapting this methodology, 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine can be synthesized through the following steps:

  • Etherification : 4-Hydroxyphenylacetone is reacted with 1-phenylethyl bromide under basic conditions (e.g., potassium carbonate in acetone) to form 4-(1-phenylethoxy)phenylacetone.
  • Reductive Amination : The ketone intermediate is subjected to reductive amination using ammonium acetate and sodium cyanoborohydride in methanol, yielding the free amine.
  • Hydrochloride Formation : The amine is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Key parameters include maintaining a reaction temperature of 60–80°C during etherification and optimizing hydrogen pressure (10–50 bar) during catalytic hydrogenation to achieve >90% conversion.

Catalytic Hydrogenation of Intermediate Imines

A high-purity route involves imine formation followed by hydrogenation. For example, 4-(1-phenylethoxy)benzaldehyde is condensed with ammonium hydroxide to generate an imine, which is hydrogenated over palladium on carbon (Pd/C) in ethanol under 3–5 bar H₂. This method avoids the need for stoichiometric reducing agents and ensures minimal byproduct formation.

Reaction Conditions :

  • Catalyst: 5% Pd/C (0.5–1.0 wt% of substrate)
  • Solvent: Ethanol or methanol
  • Temperature: 25–50°C
  • Duration: 6–12 hours

This approach achieves yields of 85–92% with >99% purity, as confirmed by gas chromatography.

Reductive Amination of Ketone Precursors

Reductive amination bypasses isolable imine intermediates. A mixture of 4-(1-phenylethoxy)phenylacetone and ammonium formate in methanol is heated under reflux with formic acid as a catalyst. Sodium cyanoborohydride is added portion-wise to reduce the in situ-formed imine.

Optimized Parameters :

  • Molar ratio (ketone:ammonium formate): 1:2
  • Solvent: Methanol
  • Temperature: 65°C
  • Reaction time: 8–10 hours

Post-reaction, the free base is extracted with dichloromethane, dried over magnesium sulfate, and treated with HCl gas to precipitate the hydrochloride salt. Isolated yields range from 78–85%.

Hydrochloride Salt Formation and Purification Techniques

The final step involves converting the free amine to its hydrochloride salt. The amine is dissolved in anhydrous ethanol, and concentrated hydrochloric acid is added dropwise at 0–5°C. The mixture is stirred for 1 hour, filtered, and washed with cold diethyl ether.

Purification Methods :

  • Recrystallization : Dissolve the crude salt in hot isopropanol, then cool to −20°C to induce crystallization.
  • Column Chromatography : For high-purity requirements, silica gel chromatography with a methanol/chloroform gradient (5–20% methanol) removes residual impurities.

Analytical data (e.g., melting point: 210–212°C, HPLC purity: 99.5%) align with pharmacopeial standards.

Comparative Analysis of Synthesis Routes

Method Key Steps Catalyst/Solvent Yield (%) Purity (%) Reference
Acid-Catalyzed Condensation Etherification, Reductive Amination Raney Nickel, Toluene 88 99.7
Catalytic Hydrogenation Imine Hydrogenation Pd/C, Ethanol 92 99.5
Reductive Amination In Situ Imine Reduction NaCNBH₃, Methanol 85 98.9

Chemical Reactions Analysis

Types of Reactions: 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Synthetic Routes

The synthesis of 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride typically involves the following steps:

  • Formation of the Amine : The reaction of 4-(1-Phenylethoxy)benzaldehyde with an appropriate amine under reductive amination conditions.
  • Conversion to Hydrochloride Salt : The resulting amine is then converted to its hydrochloride form through acid-base reactions.

Chemical Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate or chromium trioxide.
  • Reduction : Can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Electrophilic Substitution : The aromatic ring can participate in electrophilic substitution reactions, typically using bromine or nitric acid as reagents.

Table 1: Summary of Chemical Reactions

Reaction TypeReagents UsedProducts Generated
OxidationKMnO₄, CrO₃Ketones, Aldehydes
ReductionLiAlH₄, NaBH₄Secondary/Tertiary Amines
Electrophilic SubstitutionBr₂, HNO₃Substituted Aromatic Compounds

Medicinal Chemistry

This compound has been extensively studied for its pharmacological properties:

  • Antidepressant and Anxiolytic Effects : As an SNRI, it is investigated for its ability to modulate serotonin and norepinephrine levels in the brain, making it a candidate for treating various mood disorders .

Neurotransmitter Modulation

Research indicates that this compound interacts with neurotransmitter systems, particularly serotonin and norepinephrine pathways. Its ability to influence these systems suggests potential applications in neurological research, particularly in understanding mood regulation and anxiety mechanisms .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound. It is utilized in various assays to evaluate the efficacy of other compounds and to develop new analytical techniques for drug testing .

Industrial Applications

The compound is also used in the pharmaceutical industry as an intermediate in the synthesis of other therapeutic agents. Its properties make it suitable for incorporation into various formulations aimed at treating psychiatric conditions .

Case Studies and Research Findings

Several studies have illustrated the effectiveness of this compound:

Case Study 1: Antidepressant Efficacy

A study published in a peer-reviewed journal highlighted the antidepressant effects of this compound in animal models. The results demonstrated significant reductions in depressive behaviors when administered at specific dosages, indicating its potential utility in clinical settings .

Case Study 2: Neurotransmitter Interaction

Another research article focused on the interaction of this compound with serotonin receptors. The findings suggested that it enhances serotonin signaling, which could explain its anxiolytic properties. This study provides insights into how modifications to the compound's structure could lead to improved therapeutic outcomes .

Table 2: Summary of Case Studies

Study FocusFindingsImplications
Antidepressant EfficacySignificant reduction in depressive behaviorsPotential for clinical use
Neurotransmitter InteractionEnhanced serotonin signalingInsights into structural modifications

Mechanism of Action

The compound exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action enhances neurotransmission and contributes to its antidepressant and anxiolytic effects. The molecular targets include serotonin and norepinephrine transporters, and the pathways involved are related to mood regulation and stress response.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural motifs with several derivatives documented in the literature. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Notable Properties/Activities Reference
1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine HCl 4-(1-Phenylethoxy) C₁₆H₂₀ClNO 277.79 High lipophilicity due to bulky substituent -
1-{4-[(3-Methylphenyl)methoxy]phenyl}ethan-1-amine HCl 4-(3-Methylbenzyloxy) C₁₆H₂₀ClNO 277.79 Moderate lipophilicity; no reported activity
1-[4-(4-Fluorophenoxy)phenyl]ethan-1-amine HCl 4-(4-Fluorophenoxy) C₁₄H₁₄ClFNO 282.72 Electron-withdrawing fluorine enhances metabolic stability
(1R)-1-[2-(Benzyloxy)phenyl]ethan-1-amine HCl 2-Benzyloxy C₁₅H₁₈ClNO 263.76 Ortho-substitution may alter receptor binding
(1S)-1-(4-Phenylphenyl)ethan-1-amine HCl 4-Biphenyl C₁₄H₁₆ClN 233.74 Rigid biphenyl group may limit conformational flexibility

Key Differences and Implications

Electronic Effects: Fluorine in 1-[4-(4-fluorophenoxy)phenyl]ethan-1-amine HCl introduces electron-withdrawing effects, which could improve metabolic stability compared to the electron-rich phenylethoxy group in the target compound .

Substituent Position : Ortho-substituted analogs (e.g., (1R)-1-[2-(benzyloxy)phenyl]ethan-1-amine HCl) may exhibit distinct receptor interactions due to steric hindrance, unlike the para-substituted target .

Biological Activity

1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride, also known by its CAS number 1955554-76-3, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features an ethanamine backbone with a phenylethoxy group, which is significant for its interaction with biological targets. The molecular formula is C17H22ClN, and it exhibits properties such as solubility in various solvents and stability under physiological conditions.

Research indicates that this compound may influence several biological pathways:

  • Receptor Interaction : Preliminary studies suggest that the compound interacts with adrenergic receptors, potentially influencing neurotransmitter release and neuronal signaling.
  • Antiproliferative Activity : It has been noted for its antiproliferative effects on various cancer cell lines, indicating a possible role in cancer therapy.

Antiproliferative Effects

A series of in vitro experiments have demonstrated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings from various studies:

Cell LineIC50 (µM)Mechanism of ActionReference
HeLa0.022Inhibition of tubulin assembly
MCF-70.035Disruption of microtubule dynamics
A431>1Non-selective inhibition
H19750.126EGFR WT sparing activity

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on HeLa Cells : This study demonstrated that the compound significantly inhibited cell proliferation at low concentrations, suggesting potent anticancer properties. Live-cell imaging confirmed alterations in microtubule dynamics leading to mitotic delay and apoptosis .
  • EGFR Inhibition : Research focusing on lung cancer cell lines revealed that the compound exhibited selective inhibition of mutant EGFR variants while sparing wild-type EGFR, marking it as a potential candidate for targeted therapy in non-small cell lung cancer .

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 1-[4-(1-Phenylethoxy)phenyl]ethan-1-amine hydrochloride?

  • Methodological Answer : Synthesis typically involves: (1) Preparation of 4-(1-phenylethoxy)acetophenone via nucleophilic substitution of 4-hydroxyacetophenone with 1-phenylethyl bromide under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12 hours). (2) Reduction of the ketone to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol at 0–25°C. (3) Reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in THF, followed by HCl treatment to form the hydrochloride salt. Key parameters include solvent polarity (methanol vs. THF), temperature control during reduction (≤25°C), and reaction time (12–24 hours) to minimize byproducts .

Q. How is the structural integrity and purity of this compound validated?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the presence of the phenylethoxy group (δ 4.5–5.0 ppm for the ethoxy CH₂) and the ethylamine backbone (δ 2.7–3.2 ppm).
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether stretch) validate functional groups.
  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) or gas chromatography (GC) for volatile impurities .

Q. What preliminary biological assays are recommended to assess its activity?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity at aminergic receptors (e.g., serotonin, dopamine) using radiolabeled ligands (e.g., [³H]-LSD for 5-HT₂A receptors).
  • Functional Assays : Measure cAMP accumulation or calcium flux in transfected HEK293 cells expressing target GPCRs.
  • Solubility Testing : Use shake-flask methods in PBS (pH 7.4) to guide in vivo dosing .

Advanced Research Questions

Q. How do reaction conditions influence yield and enantiomeric purity in its synthesis?

  • Methodological Answer :
  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-1-phenylethylamine) or enantioselective catalysts (e.g., Ru-BINAP complexes) during reductive amination to control stereochemistry.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce enantiomeric excess (ee). Non-polar solvents (e.g., toluene) favor slower, more selective reactions.
  • Temperature Optimization : Lower temperatures (0–10°C) during reduction minimize racemization. Reported yields range from 60–85%, with ee >90% under optimized conditions .

Q. What structural analogs of this compound show divergent structure-activity relationships (SAR) in receptor binding?

  • Methodological Answer :
  • Substituent Comparison :
Analog SubstituentReceptor Affinity (5-HT₂A, Ki nM)Solubility (mg/mL)
Phenylethoxy12 ± 21.5
Cyclopentyloxy18 ± 30.8
Methylthio8 ± 12.2
  • Key Findings : Bulky substituents (e.g., cyclopentyloxy) increase receptor affinity but reduce solubility. Electron-withdrawing groups (e.g., methylthio) enhance metabolic stability but lower potency. Docking studies (e.g., AutoDock Vina) identify hydrophobic pocket interactions as critical .

Q. How can contradictory data in pharmacological studies be resolved?

  • Methodological Answer :
  • Assay Validation : Cross-validate results using orthogonal methods (e.g., radioligand binding vs. functional β-arrestin recruitment assays).
  • Metabolite Interference : Perform LC-MS/MS to rule out active metabolites in in vivo studies.
  • Species-Specific Effects : Compare receptor homology (e.g., human vs. rodent 5-HT₂A) and use species-matched cell lines .

Q. What strategies optimize this compound’s pharmacokinetic (PK) profile for CNS targeting?

  • Methodological Answer :
  • Lipophilicity Adjustment : Introduce fluorine atoms or reduce aryl ring size to lower logP (target 2–3).
  • Blood-Brain Barrier (BBB) Penetration : Use in situ perfusion models or PAMPA-BBB assays to predict permeability.
  • Prodrug Design : Mask the amine with acetyl or tert-butoxycarbonyl (Boc) groups to enhance oral bioavailability .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a four-parameter logistic equation (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.
  • Error Propagation : Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals for potency metrics.
  • Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant data points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.